molecular formula C11H13N3O2 B167658 7-Nitrogramine CAS No. 1654-34-8

7-Nitrogramine

Cat. No.: B167658
CAS No.: 1654-34-8
M. Wt: 219.24 g/mol
InChI Key: YLVPUBNLOINGDI-UHFFFAOYSA-N
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Description

7-Nitrogramine is an organic compound with the molecular formula C11H13N3O2 It is a derivative of indole, featuring a nitro group at the seventh position

Mechanism of Action

Target of Action

7-Nitrogramine, also known as 3-(Dimethylamino)-7-nitro-1H-indole, primarily targets Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key cellular signaling molecule involved in various physiological and pathological processes .

Mode of Action

This compound interacts with its targets, the Nitric Oxide Synthases, by acting as an inhibitor . This interaction results in the reduction of nitric oxide production, thereby modulating the signaling pathways that rely on nitric oxide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting Nitric Oxide Synthases, this compound reduces the production of nitric oxide, a critical signaling molecule. This can have downstream effects on various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of nitric oxide-dependent signaling pathways . By inhibiting Nitric Oxide Synthases, this compound can potentially influence various physiological processes, including immune response, neurotransmission, and vascular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nitrosamines, the class of compounds to which this compound belongs, are known to be carcinogenic and can be found throughout the human environment, from air and water to our diets and drugs . Therefore, the presence of nitrosamines in the environment could potentially influence the action and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Nitrogramine can be synthesized through a multi-step reaction involving 7-nitroindole, dimethylamine, and formaldehyde. The reaction typically proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route described above can be scaled up for industrial applications, ensuring proper handling and safety measures due to the involvement of nitro compounds and formaldehyde.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrogramine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Major Products:

Scientific Research Applications

7-Nitrogramine has several applications in scientific research:

Comparison with Similar Compounds

    7-Nitroindole: The precursor to 7-Nitrogramine, differing by the presence of a dimethylamino group in this compound.

    7-Aminoindole: A reduction product of this compound, featuring an amino group instead of a nitro group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-9(8)4-3-5-10(11)14(15)16/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVPUBNLOINGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167940
Record name Indole, 3-((dimethylamino)methyl)-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654-34-8
Record name Indole, 3-((dimethylamino)methyl)-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC70813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-((dimethylamino)methyl)-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-nitro-1H-indole (3 g, 18.5 mmol), 40% aqueous dimethylamine (3.12 mL, 27.7 mmol) and 37% aqueous formaldehyde (1.57 mL, 19.3 mmol) was stirred for three days at ambient temperature. The reaction mixture was diluted with H2O (20 mL) followed 15% aqueous NaOH (200 mL) and extracted with CHCl3 (3×200 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound in sufficient purity for use in the next step. MS: m/z=181 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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